Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC18254844
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19N3O2 |
---|---|
Molecular Weight | 225.29 g/mol |
IUPAC Name | methyl 2-(ethylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoate |
Standard InChI | InChI=1S/C11H19N3O2/c1-5-12-11(3,10(15)16-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3 |
Standard InChI Key | WSQGUYUCTWVULL-UHFFFAOYSA-N |
Canonical SMILES | CCNC(C)(CN1C=CC(=N1)C)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₁H₁₉N₃O₂) features a central propanoate ester with three critical substituents:
-
2-(Ethylamino)-2-methyl group: A branched amine providing nucleophilic and hydrogen-bonding capabilities.
-
3-(3-Methyl-1H-pyrazol-1-yl) group: A substituted pyrazole ring contributing aromaticity and electrophilic substitution sites.
-
Methyl ester: A polar, hydrolyzable moiety influencing solubility and reactivity.
Key physicochemical properties include:
-
Molecular weight: 225.29 g/mol
-
LogP (predicted): 1.8–2.2, indicating moderate lipophilicity
-
Hydrogen bond donors/acceptors: 2/5, enabling interactions with biological targets
Table 1: Structural Comparison with Analogous Compounds
The ethylamino group’s steric bulk differentiates it from simpler analogs, reducing hydrolysis rates by 30–40% compared to primary amine derivatives.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step protocol:
-
Pyrazole Activation: 3-Methyl-1H-pyrazole undergoes N-alkylation with methyl acrylate in the presence of NaH, forming the pyrazole-propanoate intermediate .
-
Amination: The intermediate reacts with ethylamine under reflux in tetrahydrofuran (THF), yielding the target compound after 12–24 hours .
Optimized Conditions:
Table 2: Synthetic Method Comparison
Parameter | Condensation Method | Microwave-Assisted Method |
---|---|---|
Reaction Time | 24 h | 45 min |
Yield | 68% | 72% |
Purity (HPLC) | 95% | 98% |
Microwave-assisted synthesis reduces reaction times by 97% while improving regioselectivity at the pyrazole’s C4 position .
Industrial-Scale Challenges
Despite laboratory success, industrial production faces hurdles:
-
Purification Complexity: High-viscosity solutions complicate distillation at >1 kg scales.
-
Stability Issues: The ethylamino group oxidizes during long-term storage, requiring inert atmospheres.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution at the Ethylamino Group
The secondary amine undergoes acylations and alkylations:
-
Acetylation: Reacts with acetyl chloride (78–85% yield), forming an N-acetyl derivative.
-
Benzylation: Benzyl bromide yields the N-benzyl analog (60–68%) with steric hindrance limiting efficiency.
Mechanistic Insight:
The reaction proceeds via an Sₙ2 mechanism, with transition-state stabilization by the adjacent methyl group .
Electrophilic Aromatic Substitution on Pyrazole
The pyrazole ring undergoes nitration and sulfonation preferentially at C4:
Reaction | Reagent | Product | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-methylpyrazole | 82% |
Sulfonation | SO₃/H₂SO₄ | 4-Sulfo-3-methylpyrazole | 65% |
Regioselectivity: Directed by the methyl group’s +M effect, which activates C4 for electrophilic attack .
Target | Target Compound IC₅₀ | Brominated Analog IC₅₀ |
---|---|---|
COX-2 | 12.5 µM | 8.7 µM |
LRRK2 | 28.3 µM | 34.1 µM |
The brominated analog’s higher COX-2 affinity suggests halogenation enhances target engagement.
Industrial Applications and Material Science
Polymer Synthesis
The compound serves as a monomer in polyurethane production:
-
Reactivity: The ester group undergoes transesterification with diols, forming urethane linkages.
-
Thermal Stability: Pyrazole-containing polymers degrade at 280–320°C, outperforming conventional analogs by 40°C .
Optimized Formulation:
-
Diisocyanate: Hexamethylene diisocyanate (HDI)
-
Catalyst: Dibutyltin dilaurate
-
Glass Transition Temp (Tg): 85°C
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume